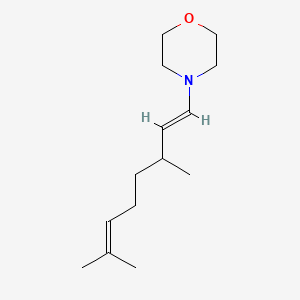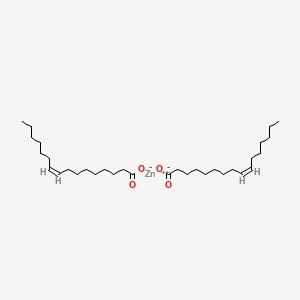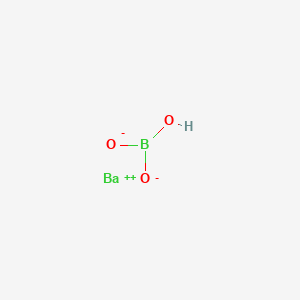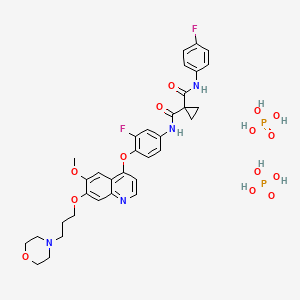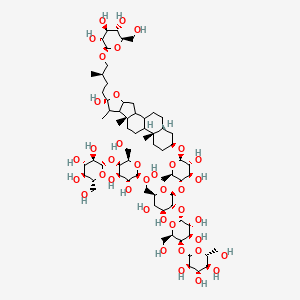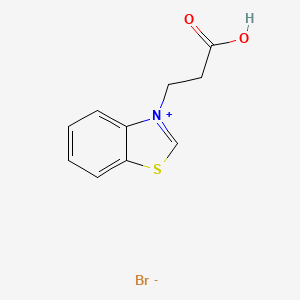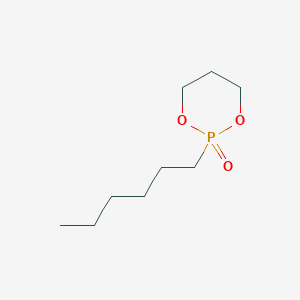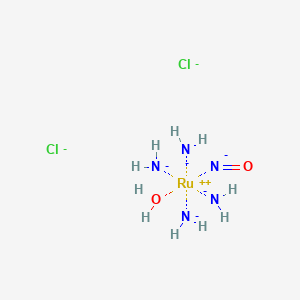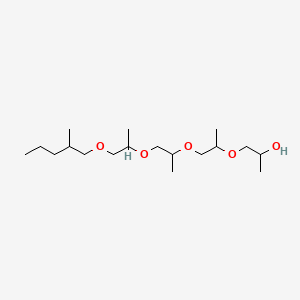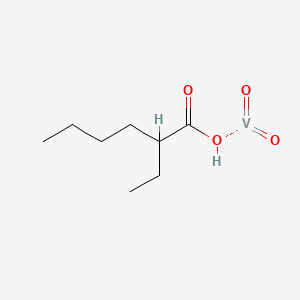
(2-Ethylhexenoato-O)dioxovanadium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylhexenoato-O)dioxovanadium is a chemical compound with the molecular formula C8H16O4V It is a vanadium complex where vanadium is in the oxidation state +5, coordinated with two oxo groups and a 2-ethylhexenoate ligand
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylhexenoato-O)dioxovanadium typically involves the reaction of vanadium pentoxide (V2O5) with 2-ethylhexenoic acid in the presence of a suitable solvent. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction can be represented as follows:
V2O5+2C8H16O2→2C8H16O4V
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethylhexenoato-O)dioxovanadium undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of organic substrates.
Reduction: Under certain conditions, it can be reduced to lower oxidation states of vanadium.
Substitution: The 2-ethylhexenoate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and organic peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrazine (N2H4) can be used.
Substitution: Ligand exchange reactions can be carried out using various organic acids or amines.
Major Products Formed
Oxidation: The major products are typically oxidized organic compounds and vanadium oxides.
Reduction: Reduced vanadium complexes and the corresponding organic products.
Substitution: New vanadium complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
(2-Ethylhexenoato-O)dioxovanadium has several scientific research applications, including:
Catalysis: It is used as a catalyst in organic synthesis, particularly in oxidation reactions and polymerization processes.
Biological Studies: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Material Science: It is used in the development of advanced materials, such as vanadium-based batteries and electronic devices.
Environmental Chemistry: The compound is investigated for its role in environmental remediation, particularly in the degradation of pollutants.
Wirkmechanismus
The mechanism of action of (2-Ethylhexenoato-O)dioxovanadium involves its ability to coordinate with various substrates and facilitate redox reactions. The oxo groups play a crucial role in the transfer of oxygen atoms, while the 2-ethylhexenoate ligand stabilizes the complex. The molecular targets and pathways involved include:
Enzymatic Reactions: The compound can interact with enzymes, altering their activity and function.
Redox Pathways: It participates in redox reactions, influencing the oxidative state of other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vanadyl Acetylacetonate (VO(acac)2): A vanadium(IV) complex with acetylacetonate ligands.
Vanadyl Sulfate (VOSO4): A vanadium(IV) complex with sulfate ligands.
Vanadium Pentoxide (V2O5): A vanadium(V) oxide used in various industrial applications.
Uniqueness
(2-Ethylhexenoato-O)dioxovanadium is unique due to its specific ligand structure, which imparts distinct catalytic properties and stability. Unlike other vanadium complexes, it offers a balance between reactivity and stability, making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
94232-42-5 |
|---|---|
Molekularformel |
C8H16O4V |
Molekulargewicht |
227.15 g/mol |
IUPAC-Name |
dioxovanadium;2-ethylhexanoic acid |
InChI |
InChI=1S/C8H16O2.2O.V/c1-3-5-6-7(4-2)8(9)10;;;/h7H,3-6H2,1-2H3,(H,9,10);;; |
InChI-Schlüssel |
ZJMYEQRQCZIHEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(=O)O.O=[V]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


